2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid
Description
2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an aminooxy (-ONH₂) moiety, and an acetic acid side chain. The Boc group enhances stability during synthetic processes, while the aminooxy group may enable conjugation reactions via oxime ligation .
Properties
Molecular Formula |
C10H18N2O5 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[3-aminooxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O5/c1-9(2,3)16-8(15)12-5-10(6-12,17-11)4-7(13)14/h4-6,11H2,1-3H3,(H,13,14) |
InChI Key |
HFLULFXGZPWXED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the azetidine ring . The aminooxy group is then introduced through a nucleophilic substitution reaction . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity through techniques like recrystallization, and employing industrial-grade solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminooxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted azetidines .
Scientific Research Applications
2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, thereby inhibiting enzymes that rely on these functional groups . This interaction can disrupt biochemical pathways and is the basis for its use as an enzyme inhibitor .
Comparison with Similar Compounds
Boc-Protected Azetidine Derivatives
Key Structural Variations and Properties
Analysis :
- The absence of the aminooxy group in 183062-96-6 limits its utility in oxime-mediated bioconjugation compared to the target compound.
- Methyl ester derivatives (e.g., 1620451-38-8) may improve cell permeability but require hydrolysis for activation .
Substituent Variations: Aminooxy vs. Methoxy
Analysis :
- Methoxy groups (e.g., 1445951-15-4) enhance lipophilicity but lack the nucleophilic reactivity of aminooxy groups .
- Aminooxy groups enable site-specific modifications, making the target compound valuable in antibody-drug conjugates (ADCs) .
Ring Size and Scaffold Analogs
Analysis :
- Spirocyclic derivatives (e.g., 952480-32-9) offer rigid scaffolds for stereochemical control but lack the aminooxy functionality .
Biological Activity
2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a synthetic compound notable for its unique structural features, including an aminooxy group and a tert-butoxycarbonyl (Boc) protective group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol
- IUPAC Name : 2-[3-aminooxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
- CAS Number : 1695100-98-1
The biological activity of this compound primarily revolves around its ability to interact with carbonyl-containing compounds. The aminooxy group can form covalent bonds with these compounds, potentially inhibiting enzymes that depend on carbonyl functionalities. This mechanism positions the compound as a candidate for enzyme inhibition studies, particularly in the context of drug discovery.
Enzyme Inhibition
Research indicates that compounds with aminooxy groups can serve as enzyme inhibitors by forming stable adducts with reactive carbonyls in enzymes. This property is crucial for developing inhibitors against various targets, including proteases and other enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
The unique presence of the aminooxy group distinguishes this compound from others such as:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid | Lacks aminooxy group | Less reactivity towards carbonyls |
| Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate | Contains selenazole ring | Antimicrobial properties |
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro studies have shown that derivatives of aminooxy compounds can effectively inhibit specific enzymes by forming covalent bonds at the active site. These findings support the potential use of this compound in drug development targeting enzyme inhibition.
- Antibacterial Peptide Studies : Research has highlighted the structural importance of amino groups in enhancing bioactivity against resistant bacterial strains. Compounds similar to this compound have been shown to permeabilize bacterial membranes rapidly, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
